Disodium 5-methylisophthalate chemical structure and properties
Disodium 5-methylisophthalate chemical structure and properties
An In-depth Technical Guide to Disodium 5-methylisophthalate
Introduction and Scientific Context
Disodium 5-methylisophthalate (DMIP), identified by CAS Number 50977-75-8, is the disodium salt of 5-methylisophthalic acid.[1][2] While its direct applications in drug development are not extensively documented in mainstream literature, its structural motifs—a rigid aromatic dicarboxylate backbone—are of significant interest in medicinal chemistry, coordination chemistry, and materials science. Carboxylate groups are excellent metal-ion binders and can participate in hydrogen bonding, making them crucial pharmacophores and versatile linkers for creating advanced materials.
This guide provides a comprehensive overview of Disodium 5-methylisophthalate, moving from its fundamental chemical structure and properties to detailed synthetic protocols and potential research applications. The insights are grounded in established chemical principles and data from related compounds, offering a robust framework for researchers exploring its utility. The parent compound, 5-methylisophthalic acid, serves as a key reference point for understanding the reactivity and potential of this molecule.[3] Its structural analogues, such as 5-sulfoisophthalic acid monosodium salt, are widely used as monomers to impart specific properties to polymers, suggesting a similar role for DMIP in the synthesis of novel polyesters or polyamides.[4][5]
Chemical Structure and Physicochemical Properties
The core of Disodium 5-methylisophthalate is a benzene ring substituted at positions 1, 3, and 5. The carboxylate groups are located at positions 1 and 3, while a methyl group is at position 5. This arrangement makes the molecule a C-substituted derivative of isophthalic acid.
Chemical Structure Diagram
Caption: Chemical Structure of Disodium 5-methylisophthalate.
Physicochemical Data
Direct experimental data for Disodium 5-methylisophthalate is sparse. The following table consolidates known information for the disodium salt and its parent acid, 5-methylisophthalic acid, for comparative purposes. The properties of the salt are inferred from its structure and the properties of similar organic salts.
| Property | Disodium 5-methylisophthalate | 5-Methylisophthalic Acid (Parent) | References |
| CAS Number | 50977-75-8 | 499-49-0 | [1][3] |
| Molecular Formula | C₉H₆Na₂O₄ | C₉H₈O₄ | [1][3] |
| Molecular Weight | 224.12 g/mol | 180.16 g/mol | [1][3] |
| Appearance | Expected: White to off-white crystalline powder | White solid | [3] |
| Solubility | Expected: Highly soluble in water; poorly soluble in nonpolar organic solvents | Slightly soluble in water; soluble in alcohols and other polar organic solvents | [6] |
| Melting Point | Expected: Decomposes at high temperature (>300 °C) without melting | >300 °C | [3] |
| pKa | Not applicable (salt) | pKa1 ≈ 3.5, pKa2 ≈ 4.5 (Estimated based on isophthalic acid) |
Synthesis and Purification Protocol
A robust synthesis of Disodium 5-methylisophthalate is achieved via a two-step process: (1) the catalytic oxidation of a suitable precursor to form 5-methylisophthalic acid, followed by (2) neutralization with a sodium base.
Synthesis Workflow Diagram
Caption: Two-step synthesis workflow for Disodium 5-methylisophthalate.
Step-by-Step Experimental Protocol
Part A: Synthesis of 5-Methylisophthalic Acid
This protocol is adapted from established methods for the oxidation of methyl-substituted aromatics.[7]
-
Reactor Setup: To a high-pressure reactor equipped with a mechanical stirrer, reflux condenser, and gas inlet, add 1,3,5-mesitylene as the starting material.
-
Catalyst and Solvent Addition: Add glacial acetic acid as the solvent, followed by the catalyst system comprising cobalt acetate, manganese acetate, and potassium bromide.[7] The catalyst loading should be empirically optimized but typically ranges from 0.1 to 1 mol% relative to the substrate.
-
Reaction Execution: Seal the reactor and pressurize with compressed air or pure oxygen. Heat the mixture to the target temperature (typically 150-200°C) while stirring vigorously. The reaction is exothermic and requires careful temperature control.
-
Expert Insight: The synergy between cobalt and manganese catalysts is crucial. Cobalt initiates the radical chain reaction, while manganese facilitates the oxidation of the intermediate aldehyde to the carboxylic acid, preventing byproduct formation.
-
-
Monitoring and Workup: Monitor the reaction progress by sampling and analyzing via HPLC or GC. Once the starting material is consumed, cool the reactor to room temperature and carefully vent the pressure.
-
Isolation and Purification: The crude product often precipitates from the acetic acid upon cooling. Filter the solid, wash thoroughly with water to remove the catalyst salts, and dry under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Part B: Conversion to Disodium 5-methylisophthalate
-
Dissolution: Suspend the purified 5-methylisophthalic acid (1 equivalent) in a suitable solvent such as methanol or deionized water.
-
Neutralization: Prepare a stoichiometric solution of sodium hydroxide (2 equivalents) in the same solvent. Add the NaOH solution dropwise to the stirred suspension of the acid at room temperature.
-
Trustworthiness Check: The use of exactly two equivalents of base is critical. The endpoint can be verified by monitoring the pH, which should stabilize around 7-8. The solid acid will dissolve as it converts to the highly water-soluble disodium salt.
-
-
Product Isolation: Once neutralization is complete, remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude disodium salt.
-
Final Purification: To remove any unreacted starting material or monosodium salt, the solid can be triturated with a solvent in which the disodium salt is insoluble but impurities are soluble (e.g., acetone or diethyl ether). Filter the purified white solid and dry it thoroughly in a vacuum oven at an elevated temperature (e.g., 80-100°C) to remove residual water.
Analytical Characterization
A full characterization is essential to confirm the identity and purity of the synthesized material.
| Technique | Expected Results for Disodium 5-methylisophthalate |
| ¹H NMR (D₂O) | - Aromatic Protons: Two signals in the aromatic region (δ 7.5-8.5 ppm). One singlet (or narrow triplet, J≈1.5 Hz) for the proton at C2 (between the carboxylates) and one doublet (or narrow multiplet) for the two equivalent protons at C4 and C6. - Methyl Protons: A sharp singlet around δ 2.3-2.5 ppm corresponding to the CH₃ group. |
| ¹³C NMR (D₂O) | - Carboxylate Carbonyls: Signal around δ 170-180 ppm. - Aromatic Carbons: Four signals expected for the six aromatic carbons due to symmetry. - Methyl Carbon: Signal around δ 20-25 ppm. |
| FT-IR (KBr Pellet) | - Absence of Carboxylic Acid O-H: Disappearance of the broad O-H stretch from ~2500-3300 cm⁻¹. - Carboxylate Stretches: Appearance of strong asymmetric (~1550-1610 cm⁻¹) and symmetric (~1400-1440 cm⁻¹) COO⁻ stretching bands. - C-H Stretches: Aromatic (~3000-3100 cm⁻¹) and aliphatic (~2850-2950 cm⁻¹) C-H stretches. |
| Elemental Analysis | Calculated for C₉H₆Na₂O₄: C, 48.23%; H, 2.70%; Na, 20.52%. Experimental values should be within ±0.4% of theoretical values. |
Applications and Research Directions
While not a drug itself, Disodium 5-methylisophthalate serves as a valuable building block or linker in several areas relevant to pharmaceutical and materials science.
-
Coordination Polymers and Metal-Organic Frameworks (MOFs): The dicarboxylate functionality makes DMIP an excellent candidate for constructing MOFs. These highly porous materials are extensively researched for applications in gas storage, catalysis, and, importantly, drug delivery . The methyl group provides a degree of hydrophobicity that can be used to tune the internal environment of the MOF pores, potentially controlling the loading and release kinetics of guest drug molecules.[7]
-
Polymer Synthesis: Analogous to its sulfonated counterpart (5-sulfoisophthalic acid monosodium salt), which is used to enhance dyeability and water solubility in polyesters, DMIP can be incorporated as a comonomer in condensation polymerization.[4] The resulting polymers may have modified thermal properties, solubility, and metal-binding capabilities, making them suitable for creating specialized biomaterials or pharmaceutical excipients.
-
Precursor for Functionalized Molecules: The aromatic ring can be further functionalized. For example, the methyl group could undergo benzylic bromination followed by nucleophilic substitution to attach other functional groups, or the aromatic protons could be substituted via electrophilic aromatic substitution, opening pathways to more complex derivatives for medicinal chemistry screening.
Safety and Handling
No specific, comprehensive safety data sheet for Disodium 5-methylisophthalate is readily available. Therefore, handling precautions should be based on the known hazards of its parent acid and general principles for handling fine organic chemicals.
-
Hazard Class: The parent acid, 5-methylisophthalic acid, is classified as a skin and serious eye irritant.[3] It is reasonable to assume the disodium salt may also cause irritation upon contact.
-
Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8] Avoid creating dust during handling.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[9]
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